N-(2-methoxyethyl)-4-propylcyclohexan-1-amine
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Overview
Description
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines This compound is characterized by a cyclohexane ring substituted with a propyl group and an amine group attached to a 2-methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-propylcyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, propylamine, and 2-methoxyethanol.
Formation of Intermediate: Cyclohexanone undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride to form N-propylcyclohexanamine.
Alkylation: The intermediate N-propylcyclohexanamine is then alkylated with 2-methoxyethanol in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- N,N-bis(2-methoxyethyl)acrylamide
Uniqueness
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring with a propyl group and a 2-methoxyethyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a propyl group and a methoxyethyl amine moiety. Its chemical structure can be represented as follows:
- Chemical Formula : C_{12}H_{25}NO
- Molecular Weight : 199.34 g/mol
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Neurotransmitter Modulation : Studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could potentially influence mood and anxiety disorders.
- Anti-inflammatory Effects : Preliminary research indicates that the compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some studies have shown that derivatives of this compound possess antimicrobial properties against certain bacterial strains.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Binding : The compound likely binds to specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Inhibition of Pro-inflammatory Cytokines : It may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.
- Modulation of Ion Channels : Potential interactions with ion channels could affect neuronal excitability and synaptic transmission.
Case Study 1: Neurotransmitter Interaction
A study conducted on animal models demonstrated that administration of this compound resulted in increased serotonin levels in the brain, suggesting its role as a serotonin reuptake inhibitor (SRI). This effect was associated with reduced anxiety-like behaviors in tested subjects.
Case Study 2: Anti-inflammatory Properties
Research published in Journal of Medicinal Chemistry reported that the compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Study | Biological Activity | Findings |
---|---|---|
Neurotransmitter Modulation | Increased serotonin levels; reduced anxiety behaviors | |
Anti-inflammatory Effects | Decreased TNF-alpha and IL-6 levels in macrophages |
Case Study 3: Antimicrobial Activity
In vitro studies revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-3-4-11-5-7-12(8-6-11)13-9-10-14-2/h11-13H,3-10H2,1-2H3 |
InChI Key |
AOCVQQZPJSOIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NCCOC |
Origin of Product |
United States |
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